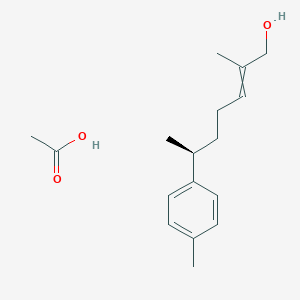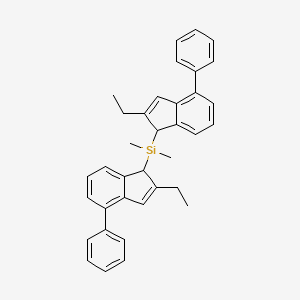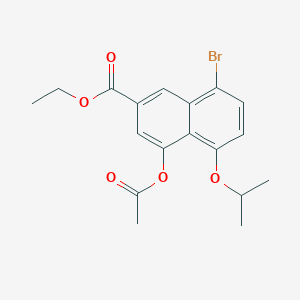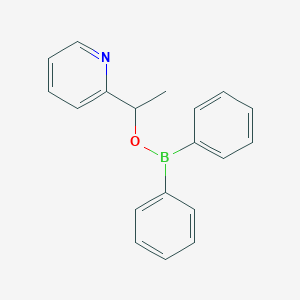
1-(Pyridin-2-yl)ethyl diphenylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-yl)ethyl diphenylborinate is a chemical compound that features a pyridine ring attached to an ethyl group, which is further bonded to a diphenylborinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)ethyl diphenylborinate typically involves the reaction of pyridine derivatives with boronic acids or boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include steps for purification and crystallization to obtain the final product in a suitable form for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyridin-2-yl)ethyl diphenylborinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-yl)ethyl diphenylborinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential biological activities, such as anti-fibrotic properties.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-2-yl)ethyl diphenylborinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyridin-2-yl)ethyl diphenylborinate: shares similarities with other boron-containing compounds, such as phenylboronic acid and diphenylborinic acid.
Pyridine derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and 2-(pyridin-2-yl)quinoline exhibit similar structural features and reactivity.
Uniqueness
This compound is unique due to its combination of a pyridine ring with a diphenylborinate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
141739-36-8 |
|---|---|
Molekularformel |
C19H18BNO |
Molekulargewicht |
287.2 g/mol |
IUPAC-Name |
diphenyl(1-pyridin-2-ylethoxy)borane |
InChI |
InChI=1S/C19H18BNO/c1-16(19-14-8-9-15-21-19)22-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,1H3 |
InChI-Schlüssel |
HQNWEVUSSKICFJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



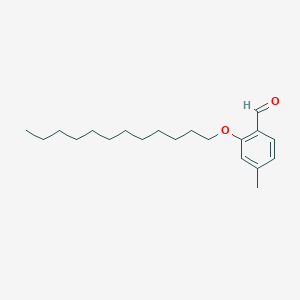
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
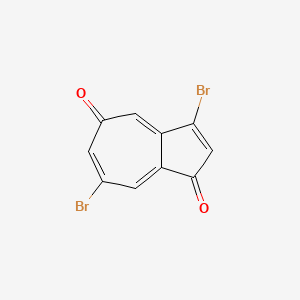
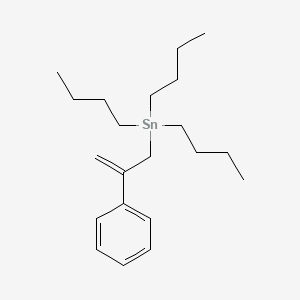
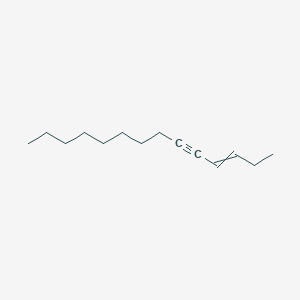
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
